molecular formula C11H14N2S B2850929 2-Amino-4-cyclohexylthiophene-3-carbonitrile CAS No. 1157398-35-0

2-Amino-4-cyclohexylthiophene-3-carbonitrile

Cat. No.: B2850929
CAS No.: 1157398-35-0
M. Wt: 206.31
InChI Key: NULLHHGMHCJSJQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-4-cyclohexylthiophene-3-carbonitrile can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is widely used for the synthesis of aminothiophene derivatives due to its simplicity and efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

2-Amino-4-cyclohexylthiophene-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified thiophene derivatives with different functional groups .

Properties

IUPAC Name

2-amino-4-cyclohexylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h7-8H,1-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULLHHGMHCJSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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